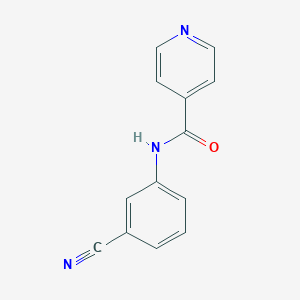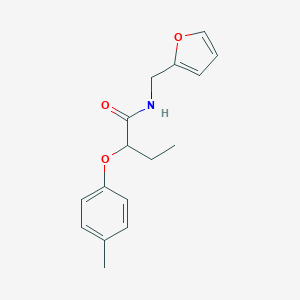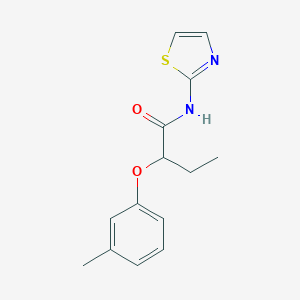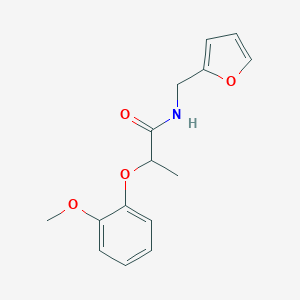
N-(3-cyanophenyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanophenyl)isonicotinamide: is an organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a cyanophenyl group attached to the pyridine ring, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)isonicotinamide typically involves the reaction of 3-cyanobenzoyl chloride with 4-aminopyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3-cyanophenyl)isonicotinamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the amide.
Reduction: Reduced amide derivatives.
Substitution: Substituted pyridine or cyanophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-cyanophenyl)isonicotinamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds and ligands for coordination chemistry .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents targeting specific biological pathways .
Medicine: this compound derivatives are explored for their potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. These derivatives are studied for their ability to interact with specific molecular targets in the body .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in electronics and materials science .
Wirkmechanismus
The mechanism of action of N-(3-cyanophenyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- N-(2-cyanophenyl)pyridine-2-carboxamide
- N-(3-bromophenyl)pyridine-3-carboxamide
- N-(4-cyanophenyl)pyridine-4-carboxamide
Comparison: N-(3-cyanophenyl)isonicotinamide is unique due to the specific positioning of the cyanophenyl group on the pyridine ring. This positioning influences its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the cyanophenyl group at the 3-position may enhance its ability to participate in specific chemical reactions or interact with particular biological targets .
Eigenschaften
Molekularformel |
C13H9N3O |
|---|---|
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
N-(3-cyanophenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H9N3O/c14-9-10-2-1-3-12(8-10)16-13(17)11-4-6-15-7-5-11/h1-8H,(H,16,17) |
InChI-Schlüssel |
FUHAIHTUMUMQEW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C#N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(ethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B317889.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B317890.png)
![2-ethoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B317893.png)
![5-bromo-N-[2-(ethylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B317895.png)
![3-chloro-N-[2-(ethylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B317896.png)
![N-[4-(Thiazol-2-ylsulfamoyl)-phenyl]-2-p-tolyloxy-butyramide](/img/structure/B317897.png)



![2-{[2-(2-Chlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B317902.png)
![N,N-dimethyl-2-{[2-(2-methylphenoxy)butanoyl]amino}benzamide](/img/structure/B317904.png)
![N-{4-[(diallylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B317907.png)
![1-[2-(4-Methoxyphenoxy)propanoyl]indoline](/img/structure/B317909.png)
![4-{2-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B317914.png)
